3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one
Description
3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one (CAS: 2034473-26-0) is a heterocyclic compound featuring a 3,5-dimethylisoxazole moiety connected via a propan-1-one linker to a piperidine ring substituted with a pyrazin-2-yloxy group. Its molecular formula is C₁₇H₂₂N₄O₃, with a molecular weight of 330.38 g/mol .
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-pyrazin-2-yloxypiperidin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-15(13(2)24-20-12)3-4-17(22)21-9-5-14(6-10-21)23-16-11-18-7-8-19-16/h7-8,11,14H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKZSJFRHQHHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylisoxazol-4-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- 3,5-Dimethylisoxazole : A heterocyclic compound known for its diverse biological activities.
- Pyrazin-2-yloxy : A moiety that may contribute to its pharmacological properties.
- Piperidine ring : Often associated with various biological activities, including neuroactivity.
While specific mechanisms for this compound are not extensively documented, similar compounds with isoxazole and pyrazine moieties often exhibit:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of specific enzymes involved in metabolic pathways.
- Receptor Modulation : Compounds with piperidine structures frequently interact with neurotransmitter receptors, influencing central nervous system activity.
Biological Activities
Research indicates several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives containing isoxazole and pyrazine rings exhibit significant antimicrobial properties. For instance, compounds structurally similar to the target compound have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Properties
Preliminary studies on related compounds indicate potential anticancer effects. For example, pyrazine derivatives have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotective Effects
Given the presence of the piperidine moiety, there is potential for neuroprotective effects. Compounds in this class have been evaluated for their ability to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases .
Table 1: Summary of Biological Activities
Synthesis and Evaluation
The synthesis of this compound involves multi-step organic reactions that yield high purity products suitable for biological evaluation. The synthetic route typically includes:
- Formation of the isoxazole ring.
- Coupling with the pyrazine derivative.
- Finalization through piperidine modification.
Scientific Research Applications
Bromodomain Inhibition
Bromodomains are protein interaction modules that recognize acetylated lysines on histones and other proteins, influencing gene expression. The compound has been identified as a potential inhibitor of bromodomain-containing proteins, particularly BRD4 , which plays a crucial role in various cancers and inflammatory diseases.
Anticancer Therapeutics
Research indicates that the compound may possess anticancer properties due to its ability to modulate epigenetic mechanisms. It has been linked to the development of new therapeutic strategies for treating solid tumors, including breast and lung cancers .
Case Studies
- A study demonstrated that derivatives of dimethylisoxazole effectively inhibit BRD4, leading to reduced proliferation of cancer cells in vitro and in vivo .
- Another investigation highlighted the synthesis of compounds similar to the target compound, showing promising results in inhibiting tumor growth in mouse models .
Neurodegenerative Disease Treatment
Given the role of bromodomain proteins in neuroinflammation and neurodegeneration, this compound may also have applications in treating diseases such as Alzheimer's disease. By inhibiting BRD4, it could potentially modulate neuroinflammatory responses and improve cognitive function .
Comparison with Similar Compounds
Pyridine vs. Pyrazine Substitution
- Compound : 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)propan-1-one (CAS: 1797596-78-1)
- Molecular Formula : C₁₉H₂₅N₃O₃
- Molecular Weight : 343.4 g/mol
- Key Difference : Replaces pyrazin-2-yloxy with a 6-methylpyridin-2-yloxy group.
- Implications :
- The methyl group on pyridine may sterically hinder target binding compared to the smaller pyrazine ring .
Pyridazine-Furan Hybrid Substitution
- Compound : 3-(3,5-Dimethylisoxazol-4-yl)-1-(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)propan-1-one (CAS: 1203063-17-5)
- Molecular Formula : C₁₉H₂₅N₅O₄S
- Molecular Weight : 381.4 g/mol
- Key Difference : Substitutes pyrazine with a pyridazine-furan hybrid.
- Implications :
- The furan oxygen introduces hydrogen-bonding capacity but may increase metabolic susceptibility to oxidation .
- Pyridazine’s dual nitrogen atoms could enhance π-π stacking in target binding compared to pyrazine .
Complex Heterocyclic Systems
- Compound: (3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-(3-methyl-isoxazol-5-yl)-methanone (from ) Key Features: Incorporates a pyrazolo[3,4-d]pyrimidine core and methanesulfonyl-phenyl group. Implications:
- The sulfonyl group improves aqueous solubility but increases molecular weight (reducing bioavailability) .
Physicochemical and Pharmacokinetic Comparisons
| Parameter | Target Compound (CAS: 2034473-26-0) | Pyridine Analogue (CAS: 1797596-78-1) | Pyridazine-Furan Analogue (CAS: 1203063-17-5) |
|---|---|---|---|
| Molecular Weight | 330.38 | 343.4 | 381.4 |
| Polar Surface Area (PSA) | ~80 Ų (estimated) | ~70 Ų (lower due to pyridine) | ~100 Ų (higher due to furan/pyridazine) |
| logP (Predicted) | ~2.1 | ~2.5 | ~1.8 |
| Bioavailability | Moderate (ideal for oral drugs) | Higher lipophilicity may improve absorption | Lower due to higher PSA and molecular weight |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
